(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine
Overview
Description
“(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine” is a chemical compound that belongs to the class of organic compounds known as pyranopyridines . Pyranopyridines are compounds containing a pyran ring fused to a pyridine ring. Pyran is a six-membered heterocyclic, non-aromatic ring with five carbon atoms and one oxygen atom . The pyridine ring is a six-membered ring consisting of five carbon atoms and a nitrogen atom .
Synthesis Analysis
The synthesis of pyrano[2,3-b]pyridine derivatives has been reported in the literature . A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized as potential inhibitors against PARP-1 . Another study reported the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2 . This indicates that the compound has a molecular weight of 84.1164 .Future Directions
The future directions for the study of “(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine” and related compounds could involve further exploration of their potential as inhibitors of proteins involved in DNA repair damage, such as PARP-1 . This could have implications in the development of new therapeutic strategies for cancer treatment .
properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h1-2,5,8H,3-4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFDZYGZQFXJNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC=C2)OC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599962 | |
Record name | 1-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
146949-50-0 | |
Record name | 1-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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